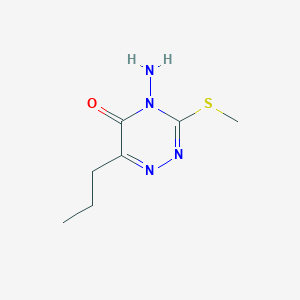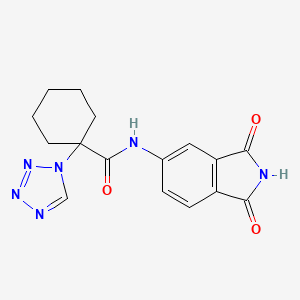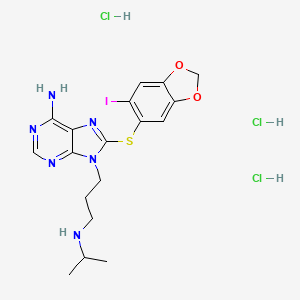
1-乙酰基-5-溴-6-硝基吲唑
描述
1-Acetyl-5-bromo-6-nitroindazole is a chemical compound with the molecular formula C9H6BrN3O3 . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 1-Acetyl-5-bromo-6-nitroindazole is characterized by the presence of a bromine atom, a nitro group, and an acetyl group attached to an indazole core . The indazole core is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Acetyl-5-bromo-6-nitroindazole such as melting point, boiling point, density, and molecular weight can be found in chemical databases .科学研究应用
我对“1-乙酰基-5-溴-6-硝基吲唑”的科学研究应用进行了全面搜索,但不幸的是,搜索结果中没有关于独特应用的具体细节。 现有信息主要涉及该化合物的产品供应情况和一般性质,例如其结构和物理化学性质,这些性质通过各种方法(如核磁共振、核四极共振、电子顺磁共振、紫外和红外光谱、X射线分析和质谱)进行研究 .
安全和危害
作用机制
Target of Action
It is structurally similar to 6-nitroindazole, which is known to target nitric oxide synthase (nos), specifically the inducible and endothelial forms . NOS plays a crucial role in producing nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
By inhibiting NOS, it could potentially reduce the production of nitric oxide, thereby modulating the physiological and pathological processes influenced by this molecule .
Biochemical Pathways
Nitric oxide plays a role in various biological processes, including vasodilation, immune response modulation, and neurotransmission .
Result of Action
If it acts similarly to 6-nitroindazole, it may lead to a reduction in nitric oxide levels, potentially influencing various physiological and pathological processes .
生化分析
Biochemical Properties
1-Acetyl-5-bromo-6-nitroindazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a crucial signaling molecule in various physiological processes . The interaction between 1-Acetyl-5-bromo-6-nitroindazole and nitric oxide synthase results in the inhibition of the enzyme’s activity, thereby affecting the production of nitric oxide. This interaction is primarily due to the compound’s ability to bind to the active site of the enzyme, preventing the conversion of arginine to nitric oxide and citrulline .
Cellular Effects
1-Acetyl-5-bromo-6-nitroindazole has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the levels of nitric oxide, which is involved in numerous signaling cascades . The compound’s inhibition of nitric oxide synthase leads to reduced nitric oxide levels, impacting gene expression and cellular metabolism. This reduction in nitric oxide can affect processes such as vasodilation, neurotransmission, and immune response . Additionally, 1-Acetyl-5-bromo-6-nitroindazole has been shown to induce apoptosis in certain cell types, further highlighting its potential as a biochemical tool for studying cell death mechanisms .
Molecular Mechanism
The molecular mechanism of 1-Acetyl-5-bromo-6-nitroindazole involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor of nitric oxide synthase by binding to its active site, thereby blocking the enzyme’s catalytic activity . This inhibition prevents the conversion of arginine to nitric oxide and citrulline, leading to decreased nitric oxide levels. The presence of the bromine and nitro groups in the compound’s structure enhances its binding affinity to the enzyme, making it a potent inhibitor . Additionally, 1-Acetyl-5-bromo-6-nitroindazole may also interact with other proteins and enzymes, further influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetyl-5-bromo-6-nitroindazole have been studied over different time periods. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function . Studies have shown that 1-Acetyl-5-bromo-6-nitroindazole remains stable under controlled conditions, allowing for consistent results in biochemical assays . Prolonged exposure to the compound may lead to its degradation, potentially affecting its inhibitory activity on nitric oxide synthase . Long-term studies have also indicated that the compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-Acetyl-5-bromo-6-nitroindazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthase without causing significant adverse effects . Higher doses of 1-Acetyl-5-bromo-6-nitroindazole may lead to toxicity and adverse effects, including tissue damage and impaired organ function . Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect on nitric oxide synthase . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
1-Acetyl-5-bromo-6-nitroindazole is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors . The compound’s inhibition of nitric oxide synthase affects the metabolic flux of nitric oxide production, leading to changes in metabolite levels . Additionally, 1-Acetyl-5-bromo-6-nitroindazole may influence other metabolic pathways by interacting with different enzymes and proteins . These interactions can result in altered metabolic processes, impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 1-Acetyl-5-bromo-6-nitroindazole within cells and tissues are critical for understanding its biochemical effects . The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 1-Acetyl-5-bromo-6-nitroindazole can localize to various cellular compartments, including the cytoplasm and organelles . Its distribution within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
1-Acetyl-5-bromo-6-nitroindazole exhibits specific subcellular localization, which is essential for its activity and function . The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For instance, 1-Acetyl-5-bromo-6-nitroindazole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s presence in the nucleus can affect gene expression and transcriptional regulation .
属性
IUPAC Name |
1-(5-bromo-6-nitroindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O3/c1-5(14)12-8-3-9(13(15)16)7(10)2-6(8)4-11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGZWACSHKNKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249310 | |
| Record name | Ethanone, 1-(5-bromo-6-nitro-1H-indazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140305-24-2 | |
| Record name | Ethanone, 1-(5-bromo-6-nitro-1H-indazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(5-bromo-6-nitro-1H-indazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-[(2S)-2-(Hydroxymethyl)pyrrolidine-1-carbonyl]phenyl]-6-methyl-1H-pyrimidine-2,4-dione](/img/structure/B1654130.png)
![Methyl 2-[1-[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-4-methylsulfanylbutanoyl]piperidin-4-yl]acetate](/img/structure/B1654131.png)
![3-(2-fluorophenyl)-10-(quinoxalin-6-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B1654133.png)

![2-[1-[(2-Amino-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B1654137.png)



![(1'S,2'S,3R,3'Ar)-2'-(1,3-benzodioxole-5-carbonyl)-1'-(4-chlorobenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1654141.png)
![1-[(9Ar)-4,4-dimethyl-8-(4-methylbenzoyl)-1,3,6,7,9,9a-hexahydropyrazino[1,2-a]pyrazin-2-yl]ethanone](/img/structure/B1654143.png)
![2-fluoro-5-[(5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzamide](/img/structure/B1654144.png)
![5-Bromo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)pyrimidin-4-amine](/img/structure/B1654149.png)

